tert-butyl N-[2-(ethoxyamino)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate is a chemical compound with the molecular formula C9H20N2O3. It is a carbamate derivative, often used in organic synthesis and various scientific research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(ethoxyamino)ethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyamino group is replaced by other nucleophiles[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions[][2].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines[2][2].
Scientific Research Applications
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(ethoxyamino)ethyl]carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-(methylamino)ethoxy)ethylcarbamate
Uniqueness
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate is unique due to its specific ethoxyamino group, which imparts distinct reactivity and stability compared to other carbamate derivatives. This makes it particularly useful in specialized synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl N-[2-(ethoxyamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-5-13-11-7-6-10-8(12)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNPOVUZOJKCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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